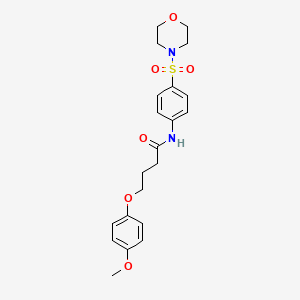

4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide

Description

4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide is a synthetic sulfonamide derivative characterized by a butanamide backbone functionalized with a 4-methoxyphenoxy group and a 4-(morpholinosulfonyl)phenyl substituent. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzymes or receptors influenced by sulfonamide and aryloxy motifs. Its synthesis likely involves coupling 4-(4-methoxyphenoxy)butanoic acid with 4-(morpholinosulfonyl)aniline via standard amide bond-forming reactions, such as using carbodiimide coupling agents .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-6-8-19(9-7-18)29-14-2-3-21(24)22-17-4-10-20(11-5-17)30(25,26)23-12-15-28-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAUKIUXCRDYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde, followed by further reactions to introduce the morpholinosulfonyl and butanamide groups . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Potential Applications

While specific applications of 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide are not detailed in the provided search results, the presence of structural elements such as sulfonamide and morpholine moieties suggests potential uses in various scientific research fields:

1. Anticancer Research:

- Sulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancer .

- Molecular hybrids containing triazine rings and sulfonamide fragments are being explored as potential anticancer agents .

- Inhibition of the thioesterase enzymatic domain of FASN (Fatty Acid Synthase) is a therapeutic approach for treating certain diseases and conditions .

2. Anti-infectious Agent Research:

3. Fatty Acid Synthase Inhibition:

- Small molecules that act as Fatty Acid Synthase Inhibitors are being researched for various therapeutic applications .

Related Compounds and Research

Research on related compounds provides insights into potential applications:

- N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide: This compound shares structural similarities and may offer clues to potential applications .

- 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide: Research indicates antimicrobial properties and the ability to inhibit specific enzymes, suggesting potential therapeutic benefits in conditions characterized by excessive inflammation.

- 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives: These compounds, containing a triazine ring and a sulfonamide fragment, are designed as potential anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Insights :

- Methoxy vs.

- Sulfonamide Variations : Replacing morpholine sulfonyl with pyrrolidine sulfonyl () introduces conformational flexibility, which may alter target selectivity .

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR) :

- The target compound is expected to exhibit IR peaks at ~1660–1682 cm⁻¹ (C=O stretch, amide I) and ~1240–1255 cm⁻¹ (C=S or S=O stretch), consistent with sulfonamide and amide functionalities observed in analogues (e.g., Compounds 22–23, ) .

- Absence of N-H stretches (~3150–3400 cm⁻¹) in tautomeric forms (e.g., thione vs. thiol) distinguishes it from triazole derivatives () .

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR: Aromatic protons in the 4-methoxyphenoxy group resonate at δ 6.8–7.2 ppm (doublets, J = 8–9 Hz), while morpholine protons appear as a singlet at δ 3.5–3.7 ppm (CH₂-N-CH₂) .

- ¹³C-NMR: The carbonyl carbon (C=O) is expected at ~168–170 ppm, aligning with data from N-(4-(morpholinosulfonyl)phenyl)benzamide (Compound 23, δ 167.2 ppm) .

Biological Activity

4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide, also known as a morpholino compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a methoxyphenoxy group and a morpholinosulfonyl moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C21H26N2O6S

- Molecular Weight : 402.51 g/mol

- CAS Number : 2055286-48-9

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its role as an inhibitor of fatty acid synthase (FASN). FASN is a crucial enzyme in lipid metabolism, and its inhibition can lead to reduced fatty acid synthesis, making it a target for cancer treatment and metabolic disorders .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that FASN inhibitors can reduce cell proliferation in various cancer types including breast and prostate cancers . The inhibition of FASN activity leads to apoptosis in cancer cells, highlighting the therapeutic potential of this compound.

Case Studies

- Inhibition of Breast Cancer Cell Proliferation :

- Effects on Lipid Metabolism :

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits FASN activity with an IC50 value indicative of its potency against various cancer cell lines. The mechanism involves competitive inhibition at the thioesterase domain of FASN, disrupting fatty acid synthesis pathways essential for tumor growth .

In Vivo Studies

Animal studies have corroborated the in vitro findings, demonstrating that administration of the compound leads to significant tumor regression in xenograft models. The results suggest that targeting FASN with this compound could be a viable strategy for cancer therapy .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| FASN Inhibition | Reduced fatty acid synthesis | |

| Anticancer Activity | Induced apoptosis in cancer cells | |

| Lipid Metabolism Regulation | Decreased triglycerides/cholesterol |

Future Directions

The ongoing research into this compound aims to explore its full therapeutic potential beyond oncology. Future studies may investigate its effects on metabolic disorders and other diseases where lipid metabolism plays a critical role.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling the 4-(4-methoxyphenoxy)butanoic acid moiety with 4-(morpholinosulfonyl)aniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Optimize reaction time (12–24 hours) and temperature (room temperature to 50°C) to balance yield and decomposition risks .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of the methoxyphenoxy group (δ ~3.7 ppm for OCH₃), morpholinosulfonyl protons (δ ~3.5–3.7 ppm), and amide carbonyl (δ ~165–170 ppm in ¹³C) .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What computational approaches can predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions between the morpholinosulfonyl group and conserved residues (e.g., hinge regions in kinases) .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with the sulfonamide and hydrophobic interactions with the methoxyphenoxy group .

- QSAR models : Train models using descriptors like logP, topological polar surface area, and electron-withdrawing effects of the sulfonyl group to predict bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

- Assay standardization :

- Use uniform cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinases) .

- Validate ATP concentrations in kinase assays to avoid false negatives .

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers caused by solvent effects (e.g., DMSO concentration >0.1%) or temperature variations .

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT/XTT) to distinguish direct target effects from cytotoxicity .

Advanced: What structural modifications could enhance the compound’s metabolic stability without compromising activity?

Answer:

- Morpholinosulfonyl group : Replace with piperazinylsulfonyl to modulate solubility and reduce CYP3A4-mediated oxidation .

- Methoxyphenoxy moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to slow O-demethylation .

- Butanamide linker : Shorten to propanamide or introduce α-methyl branching to resist amidase cleavage .

Validate modifications via in vitro microsomal stability assays (human liver microsomes + NADPH) and plasma protein binding studies .

Basic: What analytical techniques are suitable for studying its stability under physiological conditions?

Answer:

- Forced degradation studies :

- Acidic/basic hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hours) and monitor by HPLC .

- Oxidative stress : Treat with 3% H₂O₂ to assess sulfonamide and ether bond stability .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C expected due to aromatic stability) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products via LC-MS .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify off-target interactions .

- CRISPR screens : Perform genome-wide knockout screens to pinpoint synthetic lethal partners .

- Cryo-EM : Resolve ligand-bound structures of target proteins (e.g., kinases) at <3Å resolution to map binding pockets .

Basic: What solvent systems are optimal for solubility assays in early-stage pharmacological studies?

Answer:

- Aqueous solubility : Use PBS (pH 7.4) with co-solvents (≤5% DMSO) and quantify via nephelometry .

- Lipophilicity : Measure logD (octanol/water) at pH 7.4; expected logD ~2.5–3.5 due to the sulfonamide and methoxy groups .

- DMSO stock solutions : Prepare at 10 mM, filter-sterilize (0.22 µm), and store at -20°C to prevent precipitation .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in pharmacokinetic or metabolic studies?

Answer:

- Synthesis of labeled analogs : Incorporate ¹³C at the butanamide carbonyl or ²H in the morpholine ring via modified Curtius or catalytic deuteration .

- Tracer studies : Use LC-MS/MS to track metabolites in rat plasma, identifying major pathways (e.g., glucuronidation of the phenoxy group) .

- Protein binding : Employ ¹⁹F NMR (if fluorinated analogs exist) to study serum albumin interactions .

Advanced: What strategies mitigate off-target effects in in vivo models?

Answer:

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on plasma Cmax .

- Toxicogenomics : Profile liver/kidney RNA post-administration to detect stress pathways (e.g., Nrf2, CYP450) .

- Prodrug design : Mask the sulfonamide as a phosphonate ester to enhance selectivity for target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.